Cas no 1160756-78-4 (N-(tert-Butylsulfinyl)cyclopropanemethaneimine)

N-(tert-Butylsulfinyl)cyclopropanemethaneimine 化学的及び物理的性質
名前と識別子
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- N-(tert-Butylsulfinyl)cyclopropanemethaneimine
- N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide
- (Z)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide
- 2-methyl-2-propanesulfinic acid 1-cyclopropyl-methylideneamide
- N-[(1E)-Cyclopropylmethylene]-2-methylpropane-2-sulfinamide
- 2-methyl-propane-2-sulfinic acid 1-cyclopropyl-meth-(E)-ylideneamide
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- インチ: 1S/C8H15NOS/c1-8(2,3)11(10)9-6-7-4-5-7/h6-7H,4-5H2,1-3H3
- InChIKey: RJWKIBPXFVCJQH-UHFFFAOYSA-N
- ほほえんだ: S(C(C)(C)C)(N=CC1CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 189
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 48.6
N-(tert-Butylsulfinyl)cyclopropanemethaneimine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366706-1.0g |
N-[(1E)-cyclopropylmethylidene]-2-methylpropane-2-sulfinamide |
1160756-78-4 | 1.0g |
$0.0 | 2023-03-02 |
N-(tert-Butylsulfinyl)cyclopropanemethaneimine 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
N-(tert-Butylsulfinyl)cyclopropanemethaneimineに関する追加情報
N-(tert-Butylsulfinyl)cyclopropanemethaneimine: A Comprehensive Overview
N-(tert-Butylsulfinyl)cyclopropanemethaneimine, a compound with the CAS number 1160756-78-4, is a unique organic molecule that has garnered attention in the fields of organic chemistry and materials science. This compound is characterized by its cyclopropane ring structure, which is known for its high strain energy and reactivity. The tert-butylsulfinyl group attached to the cyclopropane ring introduces additional functional complexity, making this compound a promising candidate for various applications in drug discovery, polymer chemistry, and catalysis.
The synthesis of N-(tert-butylsulfinyl)cyclopropanemethaneimine involves a multi-step process that typically begins with the preparation of the cyclopropane ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such strained ring systems. The incorporation of the tert-butylsulfinyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions and desired stereochemistry.
One of the most intriguing aspects of this compound is its electronic properties. The cyclopropane ring exhibits significant ring strain, which can influence the reactivity of the molecule in various chemical transformations. The tert-butylsulfinyl group, on the other hand, introduces electron-donating effects through its sulfur atom, potentially modulating the electronic environment around the cyclopropane ring. This interplay between strain and electron donation makes N-(tert-butylsulfinyl)cyclopropanemethaneimine a versatile building block in organic synthesis.
Recent studies have explored the use of this compound as a precursor for constructing bioactive molecules. Its ability to undergo various cycloaddition reactions, such as Diels-Alder reactions, has been leveraged to synthesize complex molecular architectures with potential pharmacological activity. Additionally, the tert-butylsulfinyl group has been shown to enhance solubility and stability in certain drug delivery systems, further expanding its utility in medicinal chemistry.
In terms of material science applications, N-(tert-butylsulfinyl)cyclopropanemethaneimine has been investigated as a monomer for polymerization reactions. The strained cyclopropane ring can act as a reactive site for polymer chain propagation, leading to novel materials with unique mechanical and thermal properties. Researchers have also explored its potential as a catalyst ligand due to its ability to coordinate with transition metals, facilitating asymmetric catalysis in organic transformations.
The structural uniqueness of N-(tert-butylsulfinyl)cyclopropanemethaneimine also makes it an attractive candidate for studying fundamental chemical concepts. For instance, its reactivity under different reaction conditions provides insights into how strain and functional groups influence chemical behavior. Computational studies have been conducted to model its electronic structure and predict reaction pathways, contributing to our understanding of strained organic compounds.
In conclusion, N-(tert-butylsulfinyl)cyclopropanemethaneimine stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its combination of strained cyclopropane rings and functional groups offers researchers a powerful tool for exploring new chemical frontiers. As ongoing research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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